molecular formula C10H12FNO3 B13175777 Methyl 2-amino-3-ethoxy-5-fluorobenzoate

Methyl 2-amino-3-ethoxy-5-fluorobenzoate

Cat. No.: B13175777
M. Wt: 213.21 g/mol
InChI Key: FNWMHYOSIYDYEI-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-ethoxy-5-fluorobenzoate ( 1354962-84-7) is a fluorinated aromatic ester with a molecular formula of C 10 H 12 FNO 3 and a molecular weight of 213.21 g/mol [ citation:1 ]. This compound is characterized by the presence of both an amino and an ethoxy functional group on the benzoate ring, which makes it a valuable multifunctional synthetic intermediate for researchers in medicinal and organic chemistry. As a key chemical building block , this compound is primarily used in the research and development of more complex molecules. Its structural features are commonly found in compounds investigated for their biological activity. Specifically, this compound serves as a key precursor in synthetic routes, including the preparation of pharmaceutical intermediates and other heterocyclic compounds [ citation:2 ]. The amino group can undergo diazotization or serve as a point for condensation reactions, while the ester can be hydrolyzed to the corresponding acid or transformed into other functional groups, offering versatile pathways for molecular diversification [ citation:5 ]. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. Intended Use This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use [ citation:1 ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

methyl 2-amino-3-ethoxy-5-fluorobenzoate

InChI

InChI=1S/C10H12FNO3/c1-3-15-8-5-6(11)4-7(9(8)12)10(13)14-2/h4-5H,3,12H2,1-2H3

InChI Key

FNWMHYOSIYDYEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1N)C(=O)OC)F

Origin of Product

United States

Waste Prevention and Atom Economy:

The multi-step nature of the proposed synthesis inherently generates waste at each stage, including byproducts and unreacted starting materials. ijesrr.org The atom economy of many steps, particularly the nitration and nucleophilic substitution reactions, is less than ideal due to the use of stoichiometric reagents. pnas.org To improve this, exploring catalytic alternatives would be beneficial. For instance, catalytic nitration methods are being researched to reduce the use of excess strong acids.

Use of Less Hazardous Chemical Syntheses:

The traditional nitration step utilizes a hazardous mixture of concentrated nitric and sulfuric acids. Safer alternatives could include using milder nitrating agents or solid acid catalysts. Similarly, the use of potentially toxic ethylating agents like diethyl sulfate (B86663) in the etherification step could be replaced with greener alternatives like ethanol (B145695) with a suitable catalyst. The final esterification step often uses corrosive reagents like thionyl chloride; however, greener esterification methods using solid acid catalysts or enzymatic processes are available.

Designing Safer Chemicals:

While the target molecule has specific applications, the principles of green chemistry encourage the design of products that have minimal toxicity. A thorough toxicological assessment of Methyl 2-amino-3-ethoxy-5-fluorobenzoate and its intermediates would be a crucial aspect of a green synthesis approach.

Use of Safer Solvents and Auxiliaries:

Many of the proposed steps may use conventional organic solvents that are volatile and potentially harmful. nih.gov Green chemistry principles advocate for the use of safer solvents such as water, supercritical fluids, or ionic liquids where appropriate. For example, exploring aqueous conditions for the reduction of the nitro group could be a greener alternative to using organic solvents.

Design for Energy Efficiency:

Several steps in the proposed synthesis, such as the nitration, oxidation, and esterification, may require heating or cooling, consuming significant energy. solubilityofthings.com Designing reactions that can be conducted at ambient temperature and pressure is a key goal of green chemistry. The use of highly efficient catalysts can often reduce the energy requirements of a reaction.

Use of Renewable Feedstocks:

The starting material, 4-fluorotoluene, is derived from petrochemical sources. A long-term green chemistry goal would be to develop synthetic routes from renewable feedstocks, such as biomass-derived platform chemicals.

Reduce Derivatives:

The proposed synthesis involves the use of the nitro group as a protecting and directing group, which is later converted to the desired amino group. This use of a functional group interconversion adds steps to the synthesis and generates waste. pnas.org A more ideal green synthesis would avoid such derivatization steps and directly introduce the amino and ethoxy groups.

Catalysis:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, a complete and detailed structural map of this compound can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis for Structural Confirmation.

The ¹H NMR spectrum provides critical information about the number, environment, and connectivity of protons in a molecule. In the predicted spectrum of this compound, distinct signals corresponding to the aromatic protons, the ethoxy group, the methyl ester, and the amino group are expected.

The aromatic region is anticipated to show two signals for the protons on the benzene (B151609) ring. The proton at the C4 position is expected to appear as a doublet of doublets, influenced by coupling to the adjacent fluorine atom and the proton at the C6 position. The proton at C6 would likely present as a doublet, coupled to the proton at C4.

The ethoxy group should give rise to a quartet for the methylene (B1212753) (-OCH₂-) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The methyl ester group is expected to show a sharp singlet for its three protons. The protons of the amino (-NH₂) group are predicted to appear as a broad singlet, a characteristic often observed due to quadrupole broadening and potential hydrogen exchange.

¹H NMR Predicted Chemical Shift Data

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic H (C4-H) 7.10 dd
Aromatic H (C6-H) 6.85 d
-NH₂ 4.50 br s
-OCH₂CH₃ 4.05 q
-OCH₃ 3.85 s

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The predicted spectrum for this compound would display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethoxy and methyl ester groups.

The carbonyl carbon is typically found in the downfield region of the spectrum. The aromatic carbons will show a complex pattern of signals, with their chemical shifts influenced by the attached functional groups (amino, ethoxy, fluoro, and carboxylate). The carbon atom bonded to the fluorine (C5) is expected to show a large C-F coupling constant. The carbons of the ethoxy and methyl ester groups will appear in the upfield region of the spectrum.

¹³C NMR Predicted Chemical Shift Data

Carbon Atom Predicted Chemical Shift (ppm)
C=O 168.5
C5 158.0 (d, ¹JCF)
C3 148.2
C1 140.1
C2 118.5
C4 112.3 (d, ²JCF)
C6 105.7 (d, ²JCF)
-OCH₂CH₃ 64.5
-OCH₃ 52.1

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Detailed Structural Assignment.

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between the aromatic protons at C4 and C6, and the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Expected correlations would link the aromatic proton signals to their corresponding aromatic carbon signals, the ethoxy methylene protons to the methylene carbon, the ethoxy methyl protons to the methyl carbon, and the methyl ester protons to the ester's methyl carbon.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization.

The ¹⁹F NMR spectrum provides specific information about the fluorine atom's chemical environment. For this compound, a single resonance is expected. The chemical shift of this signal would be indicative of the electronic environment created by the surrounding amino, ethoxy, and methyl ester groups on the benzene ring. Furthermore, this signal would likely appear as a doublet of doublets due to coupling with the aromatic protons at the C4 and C6 positions, providing further confirmation of the substitution pattern.

Vibrational Spectroscopy:

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification.

The FT-IR spectrum of this compound is predicted to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: The amino group is expected to show two distinct bands in the region of 3400-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and methyl groups would be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is predicted to be prominent in the region of 1720-1700 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected to appear as multiple bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester and ether linkages are anticipated to produce strong bands in the 1300-1000 cm⁻¹ range.

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1250-1050 cm⁻¹ region.

Predicted FT-IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric) 3450 Medium
N-H Stretch (symmetric) 3350 Medium
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch 2980-2850 Medium-Strong
C=O Stretch (Ester) 1710 Strong
Aromatic C=C Stretch 1620, 1580, 1470 Medium-Strong
C-O Stretch (Ether & Ester) 1250-1100 Strong

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides deep insights into the molecular vibrations of a compound, offering a characteristic "fingerprint" based on the inelastic scattering of monochromatic light. For this compound, the Raman spectrum would be characterized by a series of distinct bands corresponding to the vibrational modes of its functional groups and aromatic framework.

Key vibrational modes expected in the Raman spectrum would include:

N-H stretching vibrations of the primary amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations from the aromatic ring, the ethoxy group, and the methyl ester group, generally observed between 2850 and 3100 cm⁻¹.

C=O stretching vibration of the ester carbonyl group, which presents a strong and sharp band, typically in the range of 1700-1730 cm⁻¹.

Aromatic C=C stretching vibrations , which give rise to several bands in the 1400-1650 cm⁻¹ region, characteristic of the benzene ring substitution pattern.

C-O stretching vibrations from the ester and ether linkages, expected in the 1000-1300 cm⁻¹ region.

C-F stretching vibration , which is typically a strong band found in the 1100-1400 cm⁻¹ region.

The precise positions and relative intensities of these bands are sensitive to the electronic environment and conformation of the molecule, making Raman spectroscopy a powerful tool for structural confirmation.

Table 1: Predicted Key Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹)
N-H Stretch 3300-3500
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-3000
C=O Stretch (Ester) 1700-1730
Aromatic C=C Stretch 1400-1650
C-F Stretch 1100-1400

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is indispensable for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula: C₁₀H₁₂FNO₃), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Theoretical Exact Mass Calculation:

C: 10 x 12.000000 = 120.000000

H: 12 x 1.007825 = 12.093900

F: 1 x 18.998403 = 18.998403

N: 1 x 14.003074 = 14.003074

O: 3 x 15.994915 = 47.984745

Total (C₁₀H₁₂FNO₃): 213.080122

Furthermore, analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a fragment ion [M-31]⁺.

Loss of the ethoxy group (-OCH₂CH₃) , leading to an [M-45]⁺ ion.

Cleavage of the entire ester group (-COOCH₃) , producing an [M-59]⁺ fragment.

Decarbonylation (loss of CO) from fragment ions.

Table 2: Predicted HRMS Data for this compound

Species Molecular Formula Theoretical m/z
[M+H]⁺ C₁₀H₁₃FNO₃⁺ 214.0874
[M+Na]⁺ C₁₀H₁₂FNNaO₃⁺ 236.0693
[M-OCH₃]⁺ C₉H₉FNO₂⁺ 182.0612

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice.

A single-crystal X-ray diffraction study of this compound would yield detailed information on its molecular geometry. Key findings would include:

Confirmation of the substitution pattern on the benzene ring.

The planarity of the aromatic ring and the orientation of the substituent groups (amino, ethoxy, and methyl ester).

Precise bond lengths and angles, which can provide insight into electronic effects such as resonance and intramolecular hydrogen bonding. For instance, an intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen of the ester is plausible, which would be evident from the short N···O distance and the orientation of the hydrogen atom.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the solid state. The analysis of intermolecular interactions is crucial for understanding the physical properties of the material. For this compound, the crystal packing would likely be governed by a combination of:

Hydrogen Bonding: The primary amine group is a hydrogen bond donor, while the carbonyl oxygen and the ether oxygen are potential acceptors. This could lead to the formation of chains, dimers, or more complex three-dimensional networks.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules could contribute to the crystal packing.

Dipole-Dipole Interactions: The polar C-F, C=O, and C-N bonds would create molecular dipoles that influence the arrangement of molecules in the crystal.

The specific motifs observed (e.g., herringbone, layered structures) would be a direct consequence of the interplay of these various intermolecular forces.

Quantum Chemical Calculations:

Quantum chemical calculations are fundamental in predicting the molecular structure and properties of a compound. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio methods.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is often employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy state. The electronic structure, which includes the distribution of electrons and their energies, can also be determined using DFT. This information is crucial for understanding the reactivity and properties of the molecule.

Molecular Orbital Analysis:

Molecular orbital analysis provides insights into the chemical reactivity and electronic transitions within a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. HOMO is the outermost orbital containing electrons and acts as an electron donor, while LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies and shapes of these orbitals are crucial in predicting how the molecule will interact with other species.

Analysis of Energy Gap and Electron Density Distributions.

The energy gap between the HOMO and LUMO is a significant parameter that indicates the chemical stability and reactivity of a molecule. A large energy gap suggests high stability and low reactivity, while a small energy gap implies the opposite. The electron density distribution, which can be visualized through various computational tools, reveals the regions of high and low electron density within the molecule, providing further clues about its chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites in a molecule. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. This information is instrumental in predicting the reactive behavior of the molecule in various chemical reactions.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in a molecule and to understand the interactions between different orbitals. This analysis provides a quantitative picture of bonding, lone pairs, and the delocalization of electron density, which is crucial for understanding a molecule's stability and reactivity.

For this compound, NBO analysis would elucidate the intramolecular hyperconjugative and charge transfer interactions. Hyperconjugative interactions involve the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. These interactions contribute significantly to the stability of the molecule.

Key interactions expected in this compound would include:

Donation from the lone pair of the amino group nitrogen (n(N)) to the anti-bonding orbitals of the adjacent C-C bonds in the benzene ring (π*(C-C)).

Interactions between the lone pairs of the oxygen atoms in the ethoxy and methyl ester groups and the aromatic ring.

The influence of the electron-withdrawing fluorine atom on the electron distribution and hyperconjugative interactions within the ring.

The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, with higher E(2) values indicating stronger interactions. A hypothetical summary of significant interactions is presented in Table 1.

Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
n(N)π(C1-C6)5.8
n(O_ethoxy)π(C3-C4)2.5
n(O_ester)σ(C_carbonyl-O_methyl)1.9
σ(C2-H)π(C1-C6)0.7

This data is illustrative and not based on actual computational results.

Prediction of Spectroscopic Properties:

Computational methods are invaluable for predicting and interpreting various types of spectra, providing a deeper understanding of a molecule's vibrational and electronic properties.

Simulated FT-IR and Raman Spectra.

Computational simulations of Fourier-Transform Infrared (FT-IR) and Raman spectra are typically performed using density functional theory (DFT) calculations. These simulations predict the vibrational frequencies and intensities of the normal modes of a molecule. By analyzing these modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of different functional groups.

For this compound, key vibrational modes would include:

N-H stretching of the amino group.

C=O stretching of the ester group.

C-O stretching of the ester and ethoxy groups.

C-F stretching.

Aromatic C-H and C=C stretching.

Vibrations of the methyl and ethyl groups.

A hypothetical table of predicted vibrational frequencies is provided in Table 2.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H Asymmetric Stretch34503452
N-H Symmetric Stretch33603361
C-H Aromatic Stretch3100-30003100-3000
C-H Aliphatic Stretch2980-28502980-2850
C=O Ester Stretch17151710
C=C Aromatic Stretch1620-14501620-1450
C-N Stretch13501345
C-O Stretch12501248
C-F Stretch11801178

This data is illustrative and not based on actual computational results.

Computational Prediction of NMR Chemical Shifts.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. The electron-donating amino and ethoxy groups and the electron-withdrawing fluorine and methyl ester groups would have distinct effects on the chemical shifts of the aromatic protons and carbons. A hypothetical set of predicted NMR chemical shifts is shown in Table 3.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic H6.5 - 7.5-
-NH₂ H4.5-
Ethoxy -CH₂- H4.1-
Ester -CH₃ H3.8-
Ethoxy -CH₃ H1.4-
Aromatic C-110 - 160
Carbonyl C-168
Ethoxy -CH₂- C-64
Ester -CH₃ C-52
Ethoxy -CH₃ C-15

This data is illustrative and not based on actual computational results.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption Spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. It provides information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the transitions (e.g., π → π, n → π).

For this compound, the UV-Vis spectrum would be characterized by transitions involving the π electrons of the benzene ring and the non-bonding electrons of the heteroatoms (N, O, F). The substituents on the ring would influence the energies of the molecular orbitals and thus the absorption wavelengths. TD-DFT calculations would help in assigning the observed absorption bands to specific electronic transitions. A hypothetical summary of the predicted UV-Vis data is presented in Table 4.

Table 4: Hypothetical Predicted UV-Vis Absorption Data for this compound

λmax (nm)Oscillator Strength (f)Major Orbital Contribution
3500.15HOMO → LUMO (π → π)
2800.45HOMO-1 → LUMO (π → π)
2300.30n → π*

This data is illustrative and not based on actual computational results.

Transformations Involving the Aromatic Amino Group:

The aromatic amino group in this compound is a primary site for a range of chemical modifications, including acylation, alkylation, arylation, diazotization, and cyclization reactions. These transformations are fundamental in the construction of diverse molecular architectures.

Acylation, Alkylation, and Arylation Reactions.

Acylation: The amino group of this compound can be readily acylated using various acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acyl derivatives. For instance, reaction with acetyl chloride in a suitable solvent would yield Methyl 2-(acetylamino)-3-ethoxy-5-fluorobenzoate. This transformation is crucial for protecting the amino group or for introducing specific acyl moieties into the molecule.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. These reactions typically require a base to deprotonate the amine, rendering it more nucleophilic. The introduction of alkyl groups can significantly alter the chemical and physical properties of the parent molecule. Due to the potential for over-alkylation, controlling the reaction conditions is important to achieve mono-alkylation. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides an alternative and often more controllable method for introducing N-alkyl groups.

Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction involves the coupling of the amino group with an aryl halide or triflate. This method is highly versatile and allows for the synthesis of a wide range of N-aryl derivatives, which are important substructures in many biologically active compounds.

Reaction TypeReagents and ConditionsProduct Type
AcylationAcyl chloride or anhydride (B1165640), base (e.g., pyridine, triethylamine)N-Acyl derivative
AlkylationAlkyl halide, base (e.g., K2CO3, NaH); or Aldehyde/ketone, reducing agentN-Alkyl derivative
ArylationAryl halide/triflate, Palladium catalyst, ligand, baseN-Aryl derivative

Diazotization and Subsequent Nucleophilic or Radical Transformations (e.g., Sandmeyer, Balz-Schiemann reactions).

The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations where the diazonio group is replaced by a wide range of substituents.

Sandmeyer Reaction: The Sandmeyer reaction involves the conversion of the diazonium salt to an aryl halide or cyanide. wikipedia.org This is achieved by treating the diazonium salt with a copper(I) salt, such as copper(I) chloride, copper(I) bromide, or copper(I) cyanide. This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org For this compound, this would provide a route to introduce a chloro, bromo, or cyano group at the 2-position of the benzene ring.

Balz-Schiemann Reaction: For the introduction of a fluorine atom, the Balz-Schiemann reaction is employed. wikipedia.org In this reaction, the diazonium salt is typically isolated as its tetrafluoroborate (B81430) salt (ArN2+BF4-). wikipedia.org Thermal or photochemical decomposition of this salt then yields the corresponding aryl fluoride, along with nitrogen gas and boron trifluoride. wikipedia.org This reaction is a key method for the synthesis of fluoroaromatic compounds. scientificupdate.com

ReactionReagentsProduct
DiazotizationNaNO2, HCl (or other strong acid), 0-5 °C2-Carbomethoxy-4-fluoro-6-ethoxyphenyldiazonium salt
SandmeyerDiazonium salt, CuCl/CuBr/CuCNMethyl 2-chloro/bromo/cyano-3-ethoxy-5-fluorobenzoate
Balz-SchiemannDiazonium salt, HBF4 or other BF4- source, heat or lightMethyl 2,5-difluoro-3-ethoxybenzoate

Condensation and Cyclization Reactions to Form Fused Heterocycles.

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems, such as quinazolinones and benzodiazepines. These reactions typically involve the condensation of the amino group and often the ester group with a suitable reagent containing one or more electrophilic centers.

Quinazolinone Synthesis: Quinazolinones can be synthesized by reacting this compound with a source of a single carbon atom that becomes incorporated into the heterocyclic ring. For example, heating with formamide (B127407) or reacting with orthoesters can lead to the formation of the corresponding quinazolin-4-one. The reaction with isatoic anhydride derivatives in the presence of a base is another common route.

Benzodiazepine (B76468) Synthesis: The synthesis of benzodiazepine derivatives can be achieved through the reaction of this compound with α-amino acids or their derivatives. These reactions often proceed via the formation of an amide bond followed by an intramolecular cyclization. The specific structure of the resulting benzodiazepine will depend on the nature of the α-amino acid and the reaction conditions employed.

Reactions at the Carboxylic Ester Moiety:

The methyl ester group of this compound is also amenable to chemical modification, primarily through nucleophilic acyl substitution reactions.

Hydrolysis to the Corresponding Carboxylic Acid.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-3-ethoxy-5-fluorobenzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. Acid-catalyzed hydrolysis is usually performed by heating the ester in the presence of a strong acid and excess water. The steric hindrance from the adjacent ethoxy group might influence the rate of hydrolysis. arkat-usa.org

Transesterification Reactions with Various Alcohols.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. ucla.edu This reaction can be catalyzed by either an acid or a base. For this compound, reaction with a different alcohol, such as ethanol or benzyl (B1604629) alcohol, in the presence of a suitable catalyst would yield the corresponding ethyl or benzyl ester. This reaction is often driven to completion by using a large excess of the new alcohol or by removing the methanol that is formed. ucla.edu

ReactionReagents and ConditionsProduct
HydrolysisNaOH or KOH (aq), then H3O+; or H3O+, heat2-Amino-3-ethoxy-5-fluorobenzoic acid
TransesterificationR'OH, acid or base catalyst, heat2-Amino-3-ethoxy-5-fluorobenzoic acid, R' ester

An exploration into the chemical behavior of this compound reveals a versatile scaffold for synthetic modification. The interplay of its amino, ethoxy, fluoro, and methyl ester functional groups dictates its reactivity, opening specific pathways for derivatization. This article focuses solely on the reduction of the ester, the reactivity of the ethoxy substituent, and transformations involving the aromatic fluorine atom.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

Traditional multi-step syntheses of complex aromatic compounds often rely on stoichiometric reagents, harsh reaction conditions, and significant energy consumption. A primary frontier in modern chemistry is the development of synthetic pathways that are not only efficient but also environmentally benign and sustainable. For a molecule like Methyl 2-amino-3-ethoxy-5-fluorobenzoate, future research is expected to pivot from classical batch methods towards greener, more atom-economical alternatives.

Key areas of development include:

Continuous Flow Chemistry: The synthesis of related compounds, such as Methyl Anthranilate, has been significantly improved by transitioning from batch to continuous production using microchannel reactors. aidic.it This approach offers superior control over reaction temperature and time, leading to higher yields and purity while minimizing energy consumption and waste. aidic.it Applying this technology to the synthesis of this compound could provide a safer, more efficient, and scalable manufacturing process.

Catalytic C-H Activation: A paradigm shift in organic synthesis involves the direct functionalization of carbon-hydrogen (C-H) bonds. Iron-catalyzed ortho-amination of aromatic carboxamides has been demonstrated as a powerful method for producing anthranilic acid derivatives. nih.gov Future research could adapt such methodologies to introduce the amino group directly onto a pre-functionalized ethoxy-fluorobenzoate scaffold, thereby shortening the synthetic sequence and reducing the generation of byproducts.

Biocatalysis and Biosynthesis: The ultimate goal for sustainable chemistry is to harness biological systems for chemical production. While currently a long-term vision, research into the biosynthesis of aminobenzoic acids from simple carbohydrates points towards a future where engineered microorganisms could produce complex aromatic building blocks. mdpi.com Exploring enzymatic pathways for fluorination, ethoxylation, and amination could eventually lead to a completely renewable route to the target compound.

Table 1: Comparison of Synthetic Routes for Substituted Anthranilates
MethodologyTraditional Approach (Batch)Emerging Sustainable ApproachKey Advantages of Sustainable Approach
Process TechnologySemi-batch reactors with manual control.Continuous flow microreactors. aidic.itEnhanced safety, higher yield, reduced energy consumption. aidic.it
CatalysisStoichiometric reagents or heavy metal catalysts.Earth-abundant metal catalysis (e.g., Iron). nih.govLower cost, reduced toxicity, improved atom economy. nih.gov
Starting MaterialsPetroleum-derived precursors.Renewable feedstocks via biosynthesis. mdpi.comReduced carbon footprint, long-term sustainability. mdpi.com

Exploration of Stereoselective Transformations

While this compound is an achiral molecule, its functional groups serve as handles for introducing chirality through asymmetric reactions. The creation of enantiomerically pure molecules is critical, particularly in pharmacology, where different enantiomers can have vastly different biological activities. Asymmetric catalysis, which uses a small amount of a chiral catalyst to generate large quantities of a single enantiomer, is a cornerstone of modern synthesis. nih.govnih.gov

Future research could explore several avenues for stereoselective transformations:

Asymmetric Functionalization of the Amino Group: The nucleophilic amino group can be a target for reactions that create a new stereocenter. For example, asymmetric Mannich reactions or α-amination reactions, often catalyzed by chiral organocatalysts like proline derivatives, could be investigated. researchgate.net

Chiral Metal Complex Catalysis: Chiral transition metal complexes are powerful tools for a wide range of asymmetric transformations. frontiersin.org Strategies analogous to the synthesis of fluorinated amino acids using chiral Ni(II) complexes could be adapted to perform stereoselective alkylations or other C-C bond-forming reactions on derivatives of the title compound. beilstein-journals.org

Stereoselective Reactions on the Aromatic Ring: The electron-rich nature of the ring makes it a potential substrate for asymmetric reactions such as the Friedel-Crafts alkylation. mdpi.com Using a chiral Lewis acid or Brønsted acid catalyst, it may be possible to add a substituent to the C4 or C6 position with high enantioselectivity, creating valuable chiral building blocks. nih.gov

Table 2: Potential Stereoselective Reactions Involving this compound as a Substrate
Reaction TypeTarget SitePotential Catalyst ClassType of Chirality Introduced
Asymmetric Alkylation/ArylationAmino Group (N-H)Chiral Transition Metal ComplexesChiral Quaternary Carbon (on new group) or Atropisomerism
Asymmetric C-H FunctionalizationAromatic Ring (C-H)Chiral Palladium or Rhodium ComplexesPlanar Chirality or Point Chirality
Asymmetric Michael AdditionAmino Group (as nucleophile)Chiral Organocatalysts (e.g., Proline)Point Chirality at β-carbon of acceptor

Design and Synthesis of Advanced Derivatives with Tailored Reactivity Profiles

The true value of a platform molecule like this compound lies in its potential to be converted into a library of advanced derivatives. Each functional group—the amine, the ester, the ethoxy group, and the aromatic ring itself—can be selectively modified to fine-tune the molecule's electronic, steric, and physicochemical properties for specific applications, particularly in medicinal chemistry and materials science. nih.gov

Promising directions for derivatization include:

N-Functionalization: The amino group can be readily converted into amides, sulfonamides, ureas, or thioureas. mdpi.com It can also undergo N-alkylation or N-arylation via methods like Buchwald-Hartwig amination. nih.gov These modifications dramatically alter the molecule's hydrogen-bonding capacity and nucleophilicity, which is a key strategy in drug design.

Heterocycle Synthesis: The ortho-amino ester functionality is a classic precursor for the synthesis of fused heterocyclic systems, such as quinazolinones or benzoxazoles. acs.org These scaffolds are prevalent in many biologically active compounds, and the fluorine and ethoxy substituents on the starting material would be incorporated into the final heterocyclic product, influencing its properties.

Modification of the Ester and Ether: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other esters or amides. The ethoxy group could potentially be cleaved to a hydroxyl group, opening another site for functionalization.

Table 3: Potential Derivatization Strategies and Their Effects
Site of DerivatizationPotential Functional GroupResulting Change in PropertyPotential Application
Amino GroupAmide, SulfonamideReduced basicity, altered H-bonding.Medicinal Chemistry Scaffolds mdpi.com
Ester GroupCarboxylic Acid, AmideIncreased polarity, new reactive handle.Polymer Precursors, Bioconjugation
Aromatic RingAdditional Halogen, Nitro GroupModified electronic profile (reactivity).Fine-tuning for electronics or reactivity

Investigation of the Compound's Role in Catalyst Development or Material Science Precursors

Beyond its use as a synthetic intermediate, the inherent structural features of this compound make it a compelling candidate for direct use in catalyst design and as a monomer for advanced materials.

Catalyst Development: Anthranilic acid and its derivatives are known to act as chelating ligands, binding to transition metals through the amino and carboxyl groups to form stable complexes. researchgate.netnih.govnih.gov this compound could function as a bidentate ligand, coordinating to metal centers via the nitrogen of the amino group and the carbonyl oxygen of the ester. The fluorine and ethoxy substituents would electronically tune the ligand, thereby influencing the catalytic activity of the resulting metal complex. researchgate.net These novel catalysts could find applications in various organic transformations.

Material Science Precursors: Fluorinated aromatic compounds are highly sought after in materials science for their ability to impart unique properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. researchgate.net

Polymers: The molecule could serve as a monomer for high-performance polymers. For instance, after conversion to the corresponding carboxylic acid or diamine, it could be incorporated into polyamides or polyimides. The fluorine atom would likely enhance the polymer's thermal stability and hydrophobicity. acs.org Furthermore, aminobenzoic acids have been used to create soluble conducting polymers, suggesting this compound could be a precursor to functional electronic materials. researchgate.netresearchgate.net

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions linked by organic molecules. Fluorinated linkers are of increasing interest for creating MOFs with tailored properties for gas sorption and separation. rsc.org The dicarboxylic acid analogue of this compound could be a novel linker for the synthesis of new Fluorinated-MOFs (F-MOFs).

Table 4: Future Applications in Catalysis and Materials Science
FieldApplicationRelevant Molecular FeaturesPotential Outcome
CatalysisBidentate Ligand for Metal Complexesortho-Amino Ester (chelating unit); Fluoro/Ethoxy groups (electronic tuning). nih.govNovel homogeneous catalysts with tailored reactivity.
Material ScienceMonomer for High-Performance PolymersAmino and Ester groups (for polymerization); Fluorine atom. researchgate.netFluoropolymers with enhanced thermal stability and chemical resistance. acs.org
Linker for Metal-Organic Frameworks (F-MOFs)Rigid aromatic core with coordinating groups (after modification). rsc.orgPorous materials with specific gas sorption or separation properties. rsc.org

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